molecular formula C19H14N2O4 B458978 2-Nitrophenyl diphenylcarbamate CAS No. 354552-03-7

2-Nitrophenyl diphenylcarbamate

Cat. No. B458978
CAS RN: 354552-03-7
M. Wt: 334.3g/mol
InChI Key: CBVUENBOEYPLTN-UHFFFAOYSA-N
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Description

2-Nitrophenyl diphenylcarbamate is a chemical compound with the molecular formula C19H14N2O4 . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of compounds similar to this compound involves a series of reactions starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the reaction of amines with potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

  • Supramolecular Gel Media : 2-Nitrophenyl carbamate moieties, as part of bifunctional reactive organogelators, have been used in macrocyclisation reactions. These reactions are efficiently carried out in the presence of the supramolecular gel formed by the biscarbamate, showcasing the material's potential as an on-demand supplier of reagents (Miravet & Escuder, 2007).

  • Organotin Compound Synthesis for OLEDs : 2-Nitrophenyl derivatives are involved in the synthesis of organotin compounds derived from Schiff bases, showing potential applications in organic light-emitting diodes (OLEDs). This synthesis demonstrates the compound's role in creating materials with specific photophysical properties (García-López et al., 2014).

  • Carbazole Synthesis : The compound plays a role in the synthesis of carbazoles from corresponding 2-nitrobiphenyl derivatives. This synthesis process, which uses triphenylphosphine-mediated reductive cyclization, is significant for producing carbazole products efficiently and cleanly (Freeman et al., 2005).

  • Corrosion Inhibition : Derivatives of 2-Nitrophenyl diphenylcarbamate, such as chalcone oxime derivatives, have been evaluated for their corrosion inhibition abilities, particularly for carbon steel in acidic solutions. These compounds have shown promising results as corrosion inhibitors (Thoume et al., 2021).

  • Phosphorescent Characteristics in Gold(I) Arylacetylide Complexes : Research on gold(I) arylacetylide complexes, incorporating 4-nitrophenyl derivatives, highlights the phosphorescent properties of these materials. This has implications for their use in luminescent materials and devices (Lu et al., 2003).

  • Micellar Effects on Nucleophilic Substitution Reactions : The kinetics of reactions involving p-nitrophenyl diphenyl phosphate, a related compound, have been studied to understand the micellar effects on nucleophilic substitution reactions. This research is crucial for understanding reaction dynamics in different environments (Zakharova et al., 2001).

Safety and Hazards

While specific safety data for 2-Nitrophenyl diphenylcarbamate is not available, related compounds such as 2-Nitrophenyl-ß-D-galactopyranoside and 2-Nitrophenyl isocyanate have safety data sheets available . These documents provide information on handling, storage, and disposal of the compounds, as well as first-aid measures, fire-fighting measures, and exposure controls.

properties

IUPAC Name

(2-nitrophenyl) N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(25-18-14-8-7-13-17(18)21(23)24)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUENBOEYPLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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